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molecular formula C6H10BrNO B1596181 1-Bromohexahydro-2H-azepin-2-one CAS No. 2439-83-0

1-Bromohexahydro-2H-azepin-2-one

Cat. No. B1596181
M. Wt: 192.05 g/mol
InChI Key: GJNCXCPHNRATIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041064

Procedure details

To a benzene suspension of 194 mg of 80% NaH in mineral oil, a solution of 1.62 g of dimethyl-(2-oxo-octyl)phosphonate in 5 ml of benzene was added dropwise and continually stirred until there was no more evolution of hydrogen. The 1.24 g of N-bromo-caprolactam were added to form the carbanion of dimethyl-(1-bromo-2-oxo-octyl)-phosphonate. After 15 minutes the solution of the aldehyde, prepared as described above, was added and the reaction mixture stirred for 15 minutes.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Name
Quantity
194 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][P:5]([CH2:9][C:10](=[O:17])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:8])[O:6][CH3:7].[H][H].[Br:20]N1CCCCCC1=O>C1C=CC=CC=1>[CH3:3][O:4][P:5]([CH:9]([Br:20])[C:10](=[O:17])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:8])[O:6][CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
COP(OC)(=O)CC(CCCCCC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.24 g
Type
reactant
Smiles
BrN1C(CCCCC1)=O
Step Four
Name
Quantity
194 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
continually stirred until there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COP(OC)(=O)C(C(CCCCCC)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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